2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate
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Description
2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as MBOC5 and has a molecular formula of C14H18BrN2O3.
Scientific Research Applications
Electrocatalytic Carboxylation
A study by Feng et al. (2010) introduces an electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating a method to synthesize 6-aminonicotinic acid efficiently in an ionic liquid medium. This process avoids the use of volatile and toxic solvents and catalysts, showcasing a green chemistry approach to synthesizing valuable chemical intermediates (Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010).
Antibacterial Evaluation of Derivatives
Aziz‐ur‐Rehman et al. (2017) synthesized derivatives featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. The study highlights the antibacterial potential of these compounds, indicating the role of such derivatives in developing new antibacterial agents (Aziz‐ur‐Rehman, Samreen Ahtzaz, M. Abbasi, S. Z. Siddiqui, S. Rasool, I. Ahmad, 2017).
Ligand Synthesis for Complexation
Charbonnière, Weibel, and Ziessel (2001) describe the synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, emphasizing their suitability for complexing with lanthanide(III) cations. This research is crucial for the development of new materials and sensors (L. Charbonnière, N. Weibel, R. Ziessel, 2001).
Hydrodenitrogenation Studies
Egorova, Zhao, Kukula, and Prins (2002) investigated the hydrodenitrogenation of 2-methylpyridine and 2-methylpiperidine, providing insight into the mechanisms of nitrogen removal in these compounds. This study is significant for understanding the chemical transformations of nitrogen-containing compounds and their applications in refining and chemical synthesis (M. Egorova, Y. Zhao, P. Kukula, R. Prins, 2002).
DNA Interactions and Antimicrobial Activity
Abu-Youssef et al. (2010) explored the DNA interactions and antimicrobial activity of silver(I) complexes, demonstrating the potential of these compounds in medicinal chemistry and bioactive material development (M. Abu-Youssef, S. Soliman, V. Langer, Y. Gohar, Ahmed A Hasanen, M. Makhyoun, A. Zaky, L. Öhrström, 2010).
properties
IUPAC Name |
[2-(2-methylpiperidin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-10-4-2-3-5-17(10)13(18)9-20-14(19)11-6-12(15)8-16-7-11/h6-8,10H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDNXCQPHJRMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)COC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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